Lithium 3-morpholinopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 3-morpholinopropanoate is a chemical compound with the CAS Number: 1624261-85-3 . It has a molecular weight of 165.12 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO3.Li/c9-7(10)1-2-8-3-5-11-6-4-8;/h1-6H2,(H,9,10);/q;+1/p-1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is recommended to be at refrigerator levels .科学的研究の応用
Neuroprotective Applications in Neurodegenerative Diseases
Lithium 3-morpholinopropanoate, as a lithium salt, is known for its neuroprotective properties. Research has demonstrated that lithium inhibits glycogen synthase kinase 3 (GSK3), an enzyme involved in intracellular signal transmission via protein phosphorylation. This inhibition has shown promising results in animal models of neurodegenerative diseases such as Alzheimer's disease, amyotrophic lateral sclerosis, spinocerebellar ataxia type 1, and Huntington's disease. The neuroprotective effects of lithium are particularly evident in diseases associated with abnormal aggregation of the protein tau. There is indirect evidence suggesting lithium's neuroprotective effects in humans, particularly in chronic patients with bipolar disorder and in slowing down the progression of diseases like amyotrophic lateral sclerosis (Pérez-Martínez, 2009).
Molecular Targets and Mechanisms
Lithium's action involves multiple molecular pathways. It directly inhibits GSK3, a critical regulator of several signal transduction pathways. This inhibition aligns with lithium's known effects on early development, insulin signaling, and glycogen synthesis. The therapeutic and behavioral effects of lithium in vivo are thought to be significantly mediated by GSK3 inhibition. However, lithium also interacts with other targets, including inositol monophosphatase and several phosphomonoesterases, posing a challenge in pinpointing the exact mechanisms responsible for its therapeutic effects in bipolar disorder and related conditions (O'Brien & Klein, 2009).
Lithium's Cellular and Clinical Mechanisms
Lithium's effectiveness in bipolar disorder is well-recognized, with its actions spanning across numerous cellular pathways. However, the precise therapeutic mechanisms in bipolar disorder are not fully understood. Lithium is believed to exert neuroprotective, anti-oxidative, and neurotransmission effects through the inhibition of GSK3β. This enzyme's inhibition is pivotal in neuroprotection, influencing higher-order biological systems like circadian rhythms and neurotransmission. Lithium's impact at the cellular level potentially translates to behavioral and clinical changes, suggesting a multifaceted mechanism of action that warrants further exploration (Malhi & Outhred, 2016).
作用機序
Target of Action
Lithium 3-morpholinopropanoate, like other lithium compounds, primarily targets glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA) . GSK-3 is a key enzyme involved in numerous cellular processes, including cell structure, gene expression, cell proliferation, and survival . IMPA plays a crucial role in the phosphatidylinositol signaling pathway .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system .
Biochemical Pathways
The compound affects several biochemical pathways. It enhances glycolytic activity and part of the Krebs cycle activity in both astrocytes and neurons . It also stimulates the extracellular release of lactate, alanine, citrate, and glutamine by astrocytes . Lithium’s action on neurotransmitters and second messenger systems leads to intracellular mechanisms of action converging towards neuroprotection .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window, making therapeutic drug monitoring essential .
Result of Action
This compound, through its action on GSK-3 and IMPA, leads to neuroprotective effects . It has significant anti-suicidal properties, the strongest among all mood stabilizers . It also exerts antiviral, especially against herpes infection, and immunomodulatory influence . The evidence has also been accumulated for the neurotrophic and neuroprotective effects of lithium .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Moreover, factors such as age, body weight, renal function, and drug-drug interactions can significantly affect the pharmacokinetics of lithium .
Safety and Hazards
生化学分析
Biochemical Properties
For instance, lithium has been shown to inhibit enzymes that have magnesium as a co-factor . This suggests that Lithium 3-morpholinopropanoate might also interact with similar enzymes and proteins, affecting their function and potentially influencing biochemical reactions.
Cellular Effects
For example, lithium has been found to extend lifespan in organisms ranging from yeast to flies . It also has been shown to reduce action potential threshold at all concentrations . These findings suggest that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Lithium is known to inhibit glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase These interactions could potentially lead to changes in gene expression and have effects at the molecular level
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Lithium has been shown to have effects that change over time. For example, lithium treatment in the range of 1 to 25 mM resulted in lifespan extension, whereas higher doses shortened lifespan . This suggests that the effects of this compound may also change over time and depend on factors such as stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. Lithium has been shown to have dosage-dependent effects in animal models. For example, lithium has been found to promote longevity through GSK3/NRF2-Dependent Hormesis
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-known. Lithium has been shown to interact with various metabolic pathways. For example, lithium has been found to stabilize monoamine levels and interact with second messengers . This suggests that this compound may also interact with certain metabolic pathways and enzymes.
Transport and Distribution
Lithium is known to be rapidly absorbed by the gastrointestinal tract . This suggests that this compound may also be rapidly absorbed and distributed within cells and tissues.
Subcellular Localization
The subcellular localization of this compound is not well-documented. Lithium has been shown to have effects on subcellular localization. For example, lithium has been found to influence the localization of mRNA to desired subcellular compartments . This suggests that this compound may also influence subcellular localization.
特性
IUPAC Name |
lithium;3-morpholin-4-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.Li/c9-7(10)1-2-8-3-5-11-6-4-8;/h1-6H2,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFWOWFFKRJOKU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COCCN1CCC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12LiNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。